molecular formula C19H18ClN3O3 B6502182 5-(butylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931317-64-5

5-(butylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B6502182
CAS No.: 931317-64-5
M. Wt: 371.8 g/mol
InChI Key: XVJSOQMZGGARJZ-UHFFFAOYSA-N
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Description

5-(butylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a synthetic organic compound notable for its complex structure, combining elements of furan, oxazole, and butylamino groups. Such compounds often exhibit unique biological activities and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step procedures:

  • Formation of the furan ring: : Starting with appropriate aldehydes and phenols in the presence of a catalyst to produce 5-[(4-chlorophenoxy)methyl]furan.

  • Synthesis of the oxazole ring: : Coupling the furan derivative with nitriles under acidic conditions to yield 2-(furan-2-yl)-1,3-oxazole-4-carbonitrile.

  • Introduction of the butylamino group: : Reacting the intermediate product with butylamine under controlled temperatures to finally produce the target compound.

Industrial Production Methods

Industrial-scale production of this compound necessitates robust and cost-effective methodologies. This usually involves optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Commonly, continuous flow processes are adopted to streamline and scale up production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially modifying the furan and oxazole rings.

  • Reduction: : Reduction reactions might target the nitrile group, converting it into an amine.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic furan and oxazole rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Alkyl halides, acyl chlorides, and various bases/acids for nucleophilic substitution.

Major Products

These reactions typically yield a variety of products, such as modified furan and oxazole derivatives, amines, and substituted aromatic compounds, each potentially carrying different biological or chemical properties.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a subject of interest for developing new synthetic methodologies and understanding structure-activity relationships.

Biology

In biological studies, compounds with furan and oxazole moieties often demonstrate significant antimicrobial and anti-inflammatory properties.

Medicine

While specific medical applications of this compound are still under research, structurally similar compounds are explored for their potential roles as pharmaceutical agents, including anti-cancer and anti-infective drugs.

Industry

In industrial applications, this compound may serve as an intermediate in the synthesis of more complex molecules or as a component in specialty chemical formulations.

Mechanism of Action

The exact mechanism by which 5-(butylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile exerts its effects involves interactions with various molecular targets. These interactions often lead to the modulation of enzyme activity, alterations in cellular signaling pathways, or binding to specific receptors, ultimately influencing biological processes.

Comparison with Similar Compounds

Uniqueness

Compared to other compounds with furan and oxazole rings, the incorporation of a butylamino group and chlorophenoxy moiety distinguishes this molecule, potentially leading to unique biological activities and applications.

List of Similar Compounds

  • 5-amino-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile: : Similar core structure but different substituent, leading to varied biological activity.

  • 2-(5-phenylfuran-2-yl)-1,3-oxazole-4-carbonitrile: : Incorporates a phenyl group instead of a chlorophenoxy moiety.

  • 5-(butylamino)-2-(3,4-dimethoxyfuran-2-yl)-1,3-oxazole-4-carbonitrile: : Similar structure with additional methoxy groups affecting its properties.

A unique blend of reactivity and application potential makes 5-(butylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile an intriguing subject for ongoing and future research.

Properties

IUPAC Name

5-(butylamino)-2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-2-3-10-22-18-16(11-21)23-19(26-18)17-9-8-15(25-17)12-24-14-6-4-13(20)5-7-14/h4-9,22H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJSOQMZGGARJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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